molecular formula C14H9N3O3 B14554019 N-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine CAS No. 61820-60-8

N-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine

Cat. No.: B14554019
CAS No.: 61820-60-8
M. Wt: 267.24 g/mol
InChI Key: PMNHJAWWLXFWFB-UHFFFAOYSA-N
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Description

N-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a nitrophenyl group and a methanimine group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine typically involves the condensation of 2-aminobenzoxazole with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanimine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Benzoxazol-2-yl)-1-phenylmethanimine: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(1,3-Benzoxazol-2-yl)-1-(4-aminophenyl)methanimine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

N-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine is unique due to the presence of both the benzoxazole ring and the nitrophenyl group. This combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

61820-60-8

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H9N3O3/c18-17(19)11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)20-14/h1-9H

InChI Key

PMNHJAWWLXFWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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